

An In-depth Technical Guide to the Spectral Data of N-methylnopentylamine

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Compound of Interest

Compound Name: *N*,2,2-trimethylpropan-1-amine

Cat. No.: B1316500

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Disclaimer: Experimental spectral data for N-methylnopentylamine is not readily available in public spectral databases. The following guide provides a predictive analysis based on the chemical structure of N-methylnopentylamine and available data for structurally similar compounds. This information is intended for research and scientific purposes and should be used as a reference for the potential spectral characteristics of the target compound.

Predicted Spectral Data for N-methylnopentylamine

N-methylnopentylamine possesses a secondary amine functional group and a neopentyl group, which includes a quaternary carbon and a tert-butyl group. These structural features will dictate its spectral characteristics.

1.1. Predicted ^1H NMR Spectral Data

The proton NMR spectrum of N-methylnopentylamine is expected to show three distinct signals:

- A singlet for the nine equivalent protons of the tert-butyl group.
- A singlet for the two protons of the methylene group adjacent to the nitrogen.
- A singlet for the three protons of the N-methyl group.

- A broad singlet for the amine proton, the chemical shift of which can be concentration and solvent-dependent.

Predicted ^1H NMR Data	
Assignment	Predicted Chemical Shift (ppm)
$(\text{CH}_3)_3\text{C-}$	$\sim 0.9 - 1.0$ (s, 9H)
$-\text{CH}_2\text{-NH-}$	$\sim 2.2 - 2.4$ (s, 2H)
NH-CH_3	$\sim 2.3 - 2.5$ (s, 3H)
$-\text{NH-}$	Variable, broad singlet

1.2. Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum is predicted to have four signals corresponding to the four unique carbon environments in the molecule.

Predicted ^{13}C NMR Data	
Assignment	Predicted Chemical Shift (ppm)
$(\text{CH}_3)_3\text{C-}$	~ 28
$(\text{CH}_3)_3\text{C-}$	~ 32
$-\text{CH}_2\text{-NH-}$	$\sim 55-60$
NH-CH_3	$\sim 35-40$

1.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of N-methylnepentylamine would be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Predicted IR Data	
Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
N-H Stretch (secondary amine)	3300 - 3500 (weak to medium, broad)
C-H Stretch (alkane)	2850 - 3000 (strong)
C-H Bend (gem-dimethyl)	1365 - 1385 (strong, two bands)
C-N Stretch	1000 - 1250 (medium)

Spectral Data of Analogous Compounds

For comparative purposes, the following tables summarize the available spectral data for neopentylamine and N-methylpentylamine.

2.1. Neopentylamine Spectral Data

Neopentylamine is a primary amine with a neopentyl group. Its mass spectrum is available in the NIST WebBook.[\[1\]](#)

Neopentylamine Mass Spectrometry Data	
m/z	Relative Intensity
30	100
44	50
57	40
72	20
87 (M ⁺)	5

2.2. N-Methylpentylamine Spectral Data

N-Methylpentylamine is a secondary amine with a straight-chain pentyl group. Its ¹H NMR data is available on SpectraBase.[\[2\]](#)

N-Methylpentylamine ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (ppm)	Multiplicity
0.89	t
1.29	m
1.46	m
2.42	s
2.56	t

Experimental Protocols

A specific, validated experimental protocol for the synthesis of N-methylneopentylamine is not available in the searched literature. However, a plausible synthetic route would involve the reductive amination of neopentyl aldehyde (2,2-dimethylpropanal) with methylamine or the N-alkylation of neopentylamine with a methylating agent. A general protocol for N-methylation of a primary amine is described below.

3.1. General Protocol for N-methylation of a Primary Amine

This protocol is a general procedure and would require optimization for the specific synthesis of N-methylneopentylamine.

Materials:

- Neopentylamine
- Formaldehyde (37% aqueous solution)
- Formic acid (88%)
- Sodium bicarbonate
- Diethyl ether

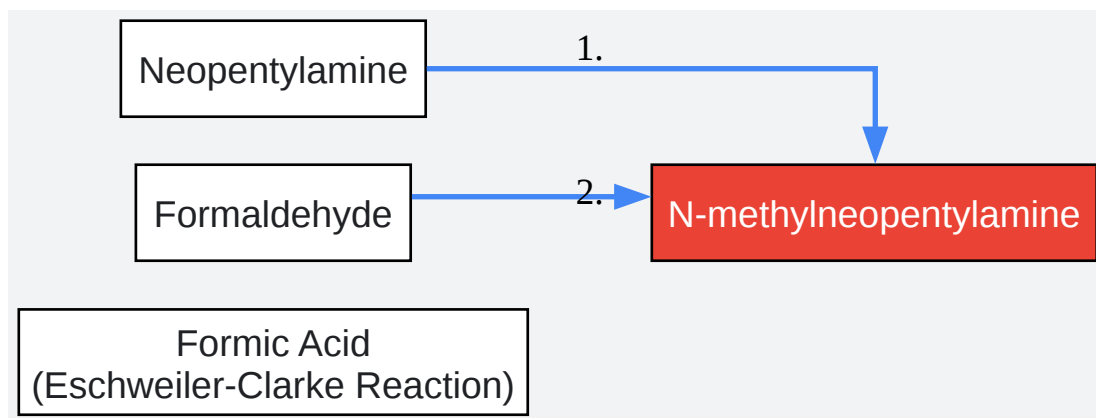
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure:

- To a round-bottom flask, add neopentylamine and formic acid.
- Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.
- After the addition is complete, attach a reflux condenser and heat the mixture at reflux for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-methylneopentylamine.
- Purify the product by distillation.

Visualizations

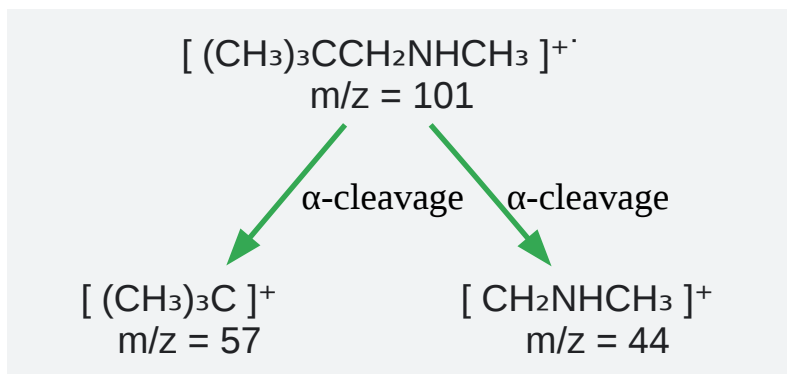
4.1. Proposed Synthetic Pathway for N-methylneopentylamine



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Caption: Proposed synthesis of N-methylnepentylamine via the Eschweiler-Clarke reaction.

4.2. Predicted Mass Spectrum Fragmentation of N-methylnepentylamine



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Caption: Predicted major fragmentation pathways for N-methylnepentylamine in mass spectrometry.

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References

- 1. Neopentylamine [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
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